Aflatoxin Q2a
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Overview
Description
5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Understanding Aflatoxin Toxicity and Carcinogenicity
Research into aflatoxins has significantly contributed to our understanding of their toxicity and carcinogenicity. Studies have established the metabolic pathways through which aflatoxins exert their harmful effects, leading to the development of biomarkers for exposure and effect. This knowledge has been crucial in classifying certain aflatoxins as human carcinogens and in formulating public health policies to mitigate exposure risks (Wild & Turner, 2002).
Aflatoxin Detection and Quantification
Advancements in detection methods for aflatoxins in food products have been a major focus of scientific research. The development of sensitive and selective biosensors, such as FRET-based aptamer biosensors, has improved our ability to monitor aflatoxin levels in agricultural products, ensuring food safety (Sabet et al., 2017).
Aflatoxin Management and Control
Understanding the genetics of aflatoxin production has led to strategies for managing and controlling aflatoxin contamination. Research has identified genetic loci associated with resistance to aflatoxin accumulation in crops, providing a basis for breeding aflatoxin-resistant plant varieties. This approach holds promise for reducing aflatoxin contamination in susceptible crops such as maize and peanuts, thereby enhancing food safety and security (Brooks et al., 2005).
Aflatoxin and Environmental Factors
The impact of environmental factors on aflatoxin production is another area of active research. Studies have examined how climate change, soil conditions, and agricultural practices influence the growth of aflatoxin-producing fungi and the subsequent contamination of crops. This research is critical for developing adaptive strategies to minimize aflatoxin risks in the face of changing environmental conditions (Benkerroum, 2019).
Aflatoxin and Public Health
The public health implications of aflatoxin exposure, particularly in relation to liver cancer and immune system effects, are a significant research focus. Epidemiological studies have linked aflatoxin exposure to increased risk of hepatocellular carcinoma, especially in regions with high dietary aflatoxin exposure and hepatitis B prevalence. This research underscores the importance of global health interventions to reduce aflatoxin exposure and its associated health risks (Groopman, Kensler, & Johnson, 2005).
Properties
CAS No. |
89989-32-2 |
---|---|
Molecular Formula |
C17H14O8 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |
InChI Key |
KBYQSILWZURMPY-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
Synonyms |
aflatoxin Q2a AFQ2a |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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